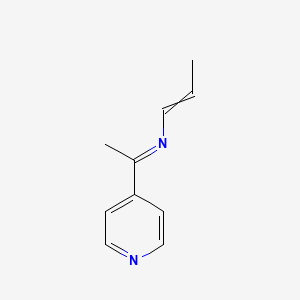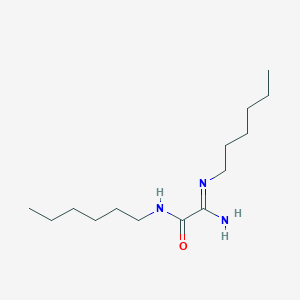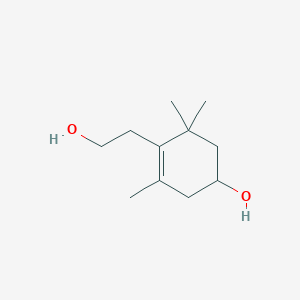
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tryptamine derivatives with isobutyl isocyanate, followed by cyclization to form the beta-carboline core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and research applications.
化学反应分析
Types of Reactions
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with modified functional groups.
科学研究应用
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a modulator of biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- N-(2-Methylpropyl)-9H-pyrido[3,4-b]indole-3-carboxamide
- N-(2-Methylpropyl)-9H-pyrido[2,3-b]indole-3-carboxamide
- N-(2-Methylpropyl)-9H-pyrido[4,3-b]indole-3-carboxamide
Uniqueness
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and therapeutic potential, making it a valuable subject for further research and development.
属性
CAS 编号 |
84872-78-6 |
|---|---|
分子式 |
C16H17N3O |
分子量 |
267.33 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-10(2)8-18-16(20)14-7-12-11-5-3-4-6-13(11)19-15(12)9-17-14/h3-7,9-10,19H,8H2,1-2H3,(H,18,20) |
InChI 键 |
RMXSSQAWMOYSLD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


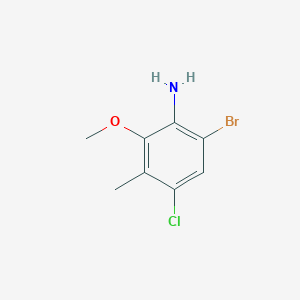


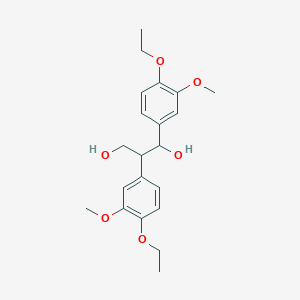
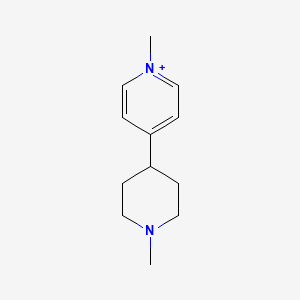
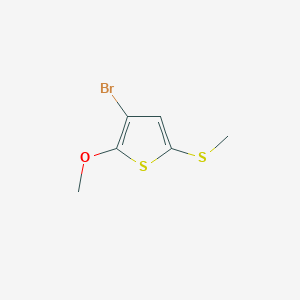
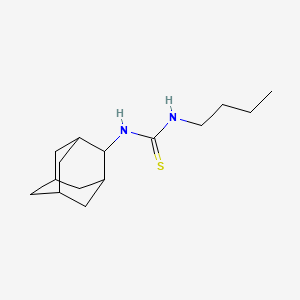
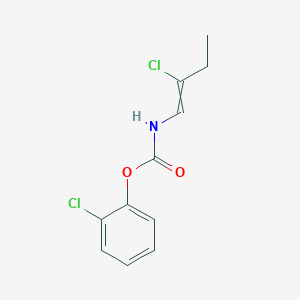
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)

